molecular formula C10H13N B1643640 4-[(1E)-1-Penten-1-yl]pyridine

4-[(1E)-1-Penten-1-yl]pyridine

Cat. No.: B1643640
M. Wt: 147.22 g/mol
InChI Key: YJIRCVQLNQLYOD-SNAWJCMRSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational structure in numerous areas of chemical science. openaccessjournals.comijcrt.org Its derivatives are ubiquitous, found in natural products like certain alkaloids and vitamins, and serve as essential building blocks in medicinal chemistry and materials science. nih.gov The adaptability of the pyridine core allows for extensive functionalization, leading to a vast library of compounds with diverse properties. nih.govresearchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its presence in many therapeutic agents, where it can enhance properties like solubility and bioavailability. nih.govresearchgate.net Beyond pharmaceuticals, pyridine derivatives are crucial as ligands in organometallic chemistry, enabling a wide range of catalytic transformations, and are used in the development of functional materials such as dyes and polymers. nih.govresearchgate.net

Overview of Pyridine Core Reactivity Principles and Electronic Structure

The electronic nature of pyridine is dictated by the sp²-hybridized nitrogen atom, which is more electronegative than the carbon atoms in the ring. openaccessjournals.com This results in an electron-deficient (π-deficient) aromatic system, where the nitrogen atom exerts a negative inductive effect (-I effect), leading to a partial positive charge on the carbon atoms, particularly at the C-2 (alpha) and C-4 (gamma) positions. nih.gov This charge distribution makes the pyridine ring generally resistant to electrophilic aromatic substitution, which, when it occurs, typically directs to the C-3 (beta) position under harsh conditions. nih.gov

Conversely, the pyridine ring is highly susceptible to nucleophilic substitution, especially at the C-2 and C-4 positions. nih.gov The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is readily available for protonation or alkylation, making pyridine a weak base. This basicity and the ability to coordinate with metal ions are central to its role in catalysis. researchgate.netwhiterose.ac.uk The electronic properties of the pyridine ring can be significantly modulated by the introduction of substituents. Electron-donating groups enhance the ring's nucleophilicity and basicity, while electron-withdrawing groups further decrease its electron density. researchgate.net

Structural Peculiarities of Alkenyl-Substituted Pyridines

Alkenyl-substituted pyridines, such as 4-[(1E)-1-Penten-1-yl]pyridine, possess a unique combination of structural features that influence their reactivity. They contain two key reactive sites: the pyridine ring and the carbon-carbon double bond of the alkenyl side chain. The electronic interplay between these two moieties is significant. The electron-withdrawing nature of the pyridine ring can influence the electron density of the adjacent double bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-[(E)-pent-1-enyl]pyridine

InChI

InChI=1S/C10H13N/c1-2-3-4-5-10-6-8-11-9-7-10/h4-9H,2-3H2,1H3/b5-4+

InChI Key

YJIRCVQLNQLYOD-SNAWJCMRSA-N

SMILES

CCCC=CC1=CC=NC=C1

Isomeric SMILES

CCC/C=C/C1=CC=NC=C1

Canonical SMILES

CCCC=CC1=CC=NC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 4 1e 1 Penten 1 Yl Pyridine

Strategies for Constructing the Pyridine (B92270) Ring with Pentenyl Substituents

The de novo synthesis of a pyridine ring offers a direct route to incorporating the desired pentenyl substituent. Various classical and modern methods can be adapted for this purpose.

Kröhnke Pyridine Synthesis and its Adaptations for Alkenyl Derivatives

The Kröhnke pyridine synthesis is a well-established method for preparing highly functionalized pyridines. wikipedia.orgnih.gov It typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. nih.gov The reaction proceeds through a series of Michael additions and condensation reactions. wikipedia.orgrsc.org

While traditionally employed for aryl and alkyl-substituted pyridines, the Kröhnke synthesis is adaptable for the inclusion of alkenyl substituents. wikipedia.orgbaranlab.org To synthesize a 4-alkenylpyridine, a key intermediate would be an α,β-unsaturated carbonyl compound bearing the desired alkenyl group. The general applicability of the Kröhnke synthesis tolerates a range of substituents, suggesting its feasibility for constructing pyridines with a pentenyl group. wikipedia.org Over the years, several modifications to the original Kröhnke method have been developed, expanding its applicability. nih.gov

Condensation Reactions and Modified Approaches for Pyridine Annulation

Condensation reactions are a cornerstone of pyridine synthesis. baranlab.orgresearchgate.net The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org This method, often carried out at high temperatures over a catalyst, can produce a mixture of pyridine derivatives. wikipedia.org For a targeted synthesis of a 4-substituted pyridine, modifications and careful selection of starting materials are crucial.

Modern adaptations of condensation reactions offer more control. For example, multicomponent reactions (MCRs) provide a one-pot strategy to assemble complex molecules like substituted pyridines. dntb.gov.ua A potential strategy for 4-[(1E)-1-penten-1-yl]pyridine could involve a multicomponent reaction that utilizes a pentenyl-containing building block.

Cycloaddition Strategies for Pyridine Ring Formation

Cycloaddition reactions present another powerful tool for constructing the pyridine ring. baranlab.org The hetero-Diels-Alder reaction, in particular, is a prominent strategy. acs.orgpitt.edu This reaction can involve the [4+2] cycloaddition of a 1-azadiene with an alkyne or an alkene, followed by an aromatization step to form the pyridine ring. baranlab.orgacs.org For the synthesis of this compound, a dienophile or diene bearing the pentenyl moiety would be required. The regioselectivity of the Diels-Alder reaction is a critical factor to control the substitution pattern of the resulting pyridine. acs.org Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles are also a viable, and often favored, method for pyridine synthesis. baranlab.orggoogle.com

Regioselective Functionalization of Pre-existing Pyridine Systems

Directing a substituent to the C-4 position of a pre-formed pyridine ring is a significant challenge due to the electronic nature of the pyridine ring, which typically favors functionalization at the C-2 and C-6 positions. nih.govbeilstein-journals.org However, recent advancements have provided methods to achieve C-4 regioselectivity.

One approach involves the use of a blocking group to temporarily occupy the more reactive positions, thereby directing the incoming group to the C-4 position. nih.govnih.gov Another strategy is the Minisci reaction, a radical-based C-H functionalization, which can be directed to the C-4 position under specific conditions. nih.govnih.gov Furthermore, transition-metal catalysis, particularly with palladium and nickel, has emerged as a powerful tool for the regioselective functionalization of pyridines. magtech.com.cnresearchgate.netacs.orgnobelprize.org These methods often involve the cross-coupling of a C-4 functionalized pyridine (e.g., 4-halopyridine) with an appropriate coupling partner. researchgate.netrsc.org For instance, a palladium-catalyzed Suzuki or Heck coupling could be employed to introduce the (1E)-1-penten-1-yl group.

Recent research has also explored mechanochemical methods for the C-4 alkylation of pyridines, offering a sustainable and efficient alternative. organic-chemistry.org These methods can exhibit excellent regioselectivity and functional group tolerance. organic-chemistry.org

Stereoselective Installation of the (1E)-1-Penten-1-yl Moiety

Achieving the desired (E)-stereochemistry of the double bond in the 1-penten-1-yl substituent is crucial. Olefination reactions are the primary methods to install this moiety with stereocontrol.

Olefination Reactions at the Pyridine C-4 Position (e.g., Wittig, Horner-Wadsworth-Emmons)

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are classic and reliable methods for forming carbon-carbon double bonds. organic-chemistry.orgwikipedia.orgwikipedia.orgconicet.gov.ar Both reactions involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion (an ylide or a phosphonate (B1237965) carbanion).

To synthesize this compound, these reactions would typically start with 4-formylpyridine.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide. masterorganicchemistry.comlumenlearning.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. organic-chemistry.orgwikipedia.org To achieve the (E)-configuration, a stabilized pentyl-substituted phosphonium ylide would be the reagent of choice.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction employs a phosphonate carbanion and is renowned for its high (E)-selectivity, especially with stabilized phosphonates. wikipedia.orgnrochemistry.comorganic-chemistry.org This makes it a particularly attractive method for the synthesis of this compound. The reaction of 4-formylpyridine with the anion of diethyl pentylphosphonate would be expected to yield the desired (E)-isomer as the major product. wikipedia.orgconicet.gov.ar The HWE reaction offers several advantages over the Wittig reaction, including the easier removal of the phosphate (B84403) byproduct and often higher yields. wikipedia.org

Table 1: Comparison of Wittig and HWE Reactions for the Synthesis of this compound

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Starting Pyridine 4-Formylpyridine4-Formylpyridine
Stereoselectivity Dependent on ylide stability; stabilized ylides favor (E)-alkenes. organic-chemistry.orgwikipedia.orgGenerally high (E)-selectivity. wikipedia.orgnrochemistry.com
Byproduct Removal Triphenylphosphine oxide can be difficult to remove. mcmaster.caWater-soluble phosphate esters are easily removed. wikipedia.org
Reactivity Highly reactive ylides.Phosphonate carbanions are more nucleophilic and less basic than Wittig ylides. wikipedia.org

Cross-Coupling Methodologies for Alkenyl Group Introduction (e.g., Heck, Suzuki-Miyaura)

The introduction of an alkenyl group, such as the (1E)-1-penten-1-yl chain, onto a pyridine ring is efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods are fundamental in synthetic organic chemistry for their reliability and versatility in forming carbon-carbon bonds. mdpi.com Among the most prominent of these are the Heck and Suzuki-Miyaura reactions, which allow for the precise construction of the desired 4-substituted pyridine derivative from readily available precursors. wikipedia.orgwikipedia.org

The Heck reaction , first reported independently by Tsutomu Mizoroki and Richard F. Heck, involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.org For the synthesis of this compound, this would typically involve reacting a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) with 1-pentene. The reaction is catalyzed by a palladium(0) complex and requires a base to regenerate the catalyst. fu-berlin.denumberanalytics.com The catalytic cycle proceeds through an oxidative addition of the palladium(0) catalyst to the 4-halopyridine, followed by alkene insertion (migratory insertion), and finally, β-hydride elimination to yield the alkenylpyridine product and a palladium(II) hydride species. numberanalytics.com Reductive elimination with the base then regenerates the active Pd(0) catalyst. numberanalytics.com

The Suzuki-Miyaura coupling offers an alternative and widely used route. wikipedia.org This reaction couples an organoboron species with an organohalide or triflate, again catalyzed by a palladium complex in the presence of a base. libretexts.orgyonedalabs.com To synthesize the target compound, a 4-halopyridine would be reacted with a 1-pentenylboronic acid or a corresponding boronic ester. The Suzuki reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.orgnih.gov The mechanism involves oxidative addition of the palladium catalyst to the halide, transmetalation of the alkenyl group from the organoboron compound to the palladium center, and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.orglibretexts.org

The choice between these methodologies can depend on factors like substrate availability, functional group tolerance, and desired stereochemical outcomes. Both reactions have been extensively developed, with a vast array of catalysts, ligands, and reaction conditions optimized for high yields and selectivity. numberanalytics.comyonedalabs.com

Below is a table summarizing typical conditions for these cross-coupling reactions.

FeatureHeck ReactionSuzuki-Miyaura Coupling
Pyridine Substrate 4-Halopyridine (I, Br, Cl) or 4-Pyridyl triflate4-Halopyridine (I, Br, Cl) or 4-Pyridyl triflate
Alkenyl Source 1-Pentene(E)-1-Pentenylboronic acid or its ester
Catalyst Pd(0) sources like Pd(OAc)₂, Pd₂(dba)₃Pd(0) sources like Pd(PPh₃)₄, Pd(OAc)₂
Ligands Phosphine ligands (e.g., PPh₃, (o-tol)₃P), N-Heterocyclic Carbenes (NHCs)Phosphine ligands (e.g., PPh₃, SPhos, XPhos), NHCs
Base Amines (e.g., Et₃N), Carbonates (e.g., Na₂CO₃, K₂CO₃), Acetates (e.g., NaOAc)Carbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄), Hydroxides (e.g., NaOH)
Solvent Polar aprotic solvents (e.g., DMF, DMA, NMP, acetonitrile), TolueneEthers (e.g., Dioxane, THF), Toluene, DMF, often with water as a co-solvent
Temperature Typically elevated, often >100 °C fu-berlin.deMild to elevated temperatures (e.g., room temp. to 100 °C)

This table presents generalized conditions. Specific optimizations are common in practice.

Control of (E)-Stereochemistry in Alkenyl Formation

Achieving specific stereochemistry in the formation of the alkenyl double bond is a critical aspect of modern synthetic chemistry. For this compound, the (E)-configuration, where the pyridine ring and the propyl group are on opposite sides of the double bond, is the desired geometry.

In the context of the Heck reaction , the formation of the (E)-isomer is generally favored. fu-berlin.deorganic-chemistry.org This stereoselectivity arises from the mechanistic steps of syn-addition of the palladium-aryl bond across the alkene, followed by rotation around the newly formed carbon-carbon single bond to a sterically less hindered conformation before a syn-β-hydride elimination occurs. fu-berlin.de This sequence typically leads to the thermodynamically more stable (E)-alkene product. The choice of catalyst, ligands, and base can further influence this selectivity.

For the Suzuki-Miyaura coupling , the stereochemistry of the product is directly determined by the stereochemistry of the starting alkenylboronic acid or ester. The reaction proceeds with retention of the double bond geometry. Therefore, to synthesize the (E)-alkenylpyridine, one must start with the (E)-1-pentenylboronic acid. This provides a highly reliable method for stereochemical control, provided the stereochemically pure organoboron reagent is accessible.

Recent advancements have also led to stereodivergent synthetic methods. For instance, Pd/Cu-catalyzed C-H alkenylation of pyridinium (B92312) salts with internal alkynes has been developed where the resulting (E) or (Z) configuration of the alkenylpyridine can be controlled by selecting the appropriate N-alkyl group on the pyridinium salt. researchgate.net This allows for the selective synthesis of either geometric isomer from the same starting materials by simply tuning the reaction conditions. researchgate.net Furthermore, other transition-metal-catalyzed reactions, such as ruthenium-mediated alkenylation, have also shown high regio- and stereoselectivity, yielding (E)-2-alkenylpyridines. researchgate.net While this applies to the 2-position, the underlying principles of catalyst control over stereochemistry are broadly relevant.

The table below outlines strategies for achieving (E)-stereocontrol.

MethodPrinciple of StereocontrolKey Factors
Heck Reaction Mechanistic bias towards the thermodynamically favored (E)-product via syn-addition and syn-elimination. fu-berlin.deCatalyst system (Pd source and ligand), base, reaction temperature.
Suzuki-Miyaura Coupling Retention of configuration from the starting organoboron reagent.Stereochemical purity of the (E)-1-pentenylboronic acid/ester.
Stereodivergent C-H Alkenylation Catalyst and substrate control allows for selective formation of either (E)- or (Z)-isomers. researchgate.netChoice of N-substituent on the pyridine, catalyst system (e.g., Pd/Cu). researchgate.net

Novel Synthetic Routes and Green Chemistry Considerations in Pyridine Synthesis

The synthesis of pyridine derivatives is an area of continuous innovation, with a strong emphasis on developing more sustainable and environmentally friendly methods, in line with the principles of green chemistry. researchgate.netnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

The replacement of volatile and hazardous organic solvents is a key goal in green chemistry. rsc.org Water is considered the ultimate green solvent, and methodologies that enable organic reactions in aqueous media are highly desirable. rsc.org The use of ionic liquids or polyethylene (B3416737) glycol (PEG) as recyclable and environmentally benign reaction media has also been explored for pyridine synthesis. researchgate.net In some cases, reactions can be performed under solvent-free conditions, further minimizing environmental impact. researchgate.net

Catalysis is another central aspect of green pyridine synthesis. The development of highly efficient and recyclable catalysts, such as magnetic nanocatalysts, can simplify product purification and reduce waste. nih.gov There is also a growing interest in metal-free catalysis and photocatalysis using visible light, which can drive reactions under mild conditions without the need for external photocatalysts. sioc-journal.cn Furthermore, catalyst-free MCRs where the final product precipitates directly from the aqueous reaction medium represent an ideal green synthesis, as they eliminate the need for traditional and often solvent-intensive purification methods like chromatography. rsc.org

Key green chemistry approaches applicable to pyridine synthesis include:

Multicomponent Reactions (MCRs): Combining three or more reactants in a single pot to build complex pyridine structures, enhancing atom economy and process efficiency. researchgate.netrsc.org

Green Solvents: Utilizing water, supercritical fluids, or recyclable solvents like ionic liquids and PEGs to replace hazardous volatile organic compounds. researchgate.netrsc.org

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. researchgate.net

Novel Catalysis: Designing recyclable catalysts (e.g., magnetic nanoparticles) or using metal-free and photocatalytic systems to reduce reliance on toxic or precious metals and harsh reaction conditions. nih.govsioc-journal.cn

These innovative and green approaches are crucial for the future of chemical manufacturing, ensuring that the synthesis of important compounds like this compound and its precursors can be achieved sustainably. researchgate.netelsevier.com

Mechanistic Investigations of Chemical Transformations

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 4-[(1E)-1-penten-1-yl]pyridine is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature dictates its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the ring's electron-deficient character, which deactivates it towards attack by electrophiles. youtube.comyoutube.commasterorganicchemistry.com The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. youtube.com When EAS does occur, it is highly regioselective, with the electrophile typically attacking the C-3 (meta) position. youtube.comstudy.com This preference is explained by the resonance structures of the cationic intermediate (the sigma complex); attack at C-2 or C-4 results in a destabilizing resonance structure where the positive charge resides on the electronegative nitrogen atom. study.com In contrast, attack at C-3 keeps the positive charge distributed among the carbon atoms, resulting in a more stable intermediate. study.com

Common electrophilic substitution reactions and their expected outcomes with this compound are summarized in the table below. It is important to note that harsh reaction conditions are often required, which may lead to side reactions involving the pentenyl side chain.

ReactionReagentsExpected Major Product
NitrationHNO₃/H₂SO₄3-Nitro-4-[(1E)-1-penten-1-yl]pyridine
SulfonationSO₃/H₂SO₄This compound-3-sulfonic acid
HalogenationBr₂/FeBr₃3-Bromo-4-[(1E)-1-penten-1-yl]pyridine

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 (ortho and para) positions. youtube.comstackexchange.comnih.govmasterorganicchemistry.com Attack at these positions allows for the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comnih.gov For this compound, the C-4 position is already substituted, making the C-2 and C-6 positions the primary sites for nucleophilic attack, assuming a suitable leaving group is present. However, in the absence of a leaving group, direct nucleophilic addition is unlikely. Strategies to facilitate nucleophilic substitution at the 4-position often involve converting the pyridine to a phosphonium (B103445) salt, which can then be displaced by a nucleophile. nih.gov

Reactions Involving the (1E)-1-Penten-1-yl Side Chain

The alkenyl side chain offers a rich platform for a variety of addition and transformation reactions.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.orgmountainscholar.org In the context of this compound, both cross-metathesis and ring-closing metathesis (if a second double bond were present in the molecule) are theoretically possible. However, the presence of the nitrogen atom in the pyridine ring can pose a challenge, as it can coordinate to the metal catalyst (e.g., Grubbs' or Schrock's catalysts) and lead to catalyst deactivation. beilstein-journals.org Despite this, successful metathesis reactions involving pyridine-containing alkenes have been reported, often requiring specific catalyst systems or modification of the pyridine ring to reduce its coordinating ability. beilstein-journals.orgacs.orgresearchgate.net

For this compound, a cross-metathesis reaction with a partner olefin, such as an acrylate, could be envisioned to yield a new functionalized pyridine derivative. beilstein-journals.orgresearchgate.net The success of such a reaction would depend on optimizing the catalyst and reaction conditions to overcome potential catalyst inhibition by the pyridine nitrogen.

Catalytic Hydrogenation and Dehydrogenation Studies

Catalytic Hydrogenation:

The double bond of the pentenyl side chain can be readily reduced to a single bond via catalytic hydrogenation. youtube.comlibretexts.orgmasterorganicchemistry.com This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The hydrogenation is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. This stereochemical outcome is a result of the alkene adsorbing onto the surface of the metal catalyst, followed by the transfer of hydrogen atoms from the catalyst surface. youtube.com

SubstrateCatalystSolventProduct
This compoundPd/CEthanol4-Pentylpyridine
This compoundPtO₂Acetic Acid4-Pentylpiperidine

It is noteworthy that under more forcing conditions or with certain catalysts, the pyridine ring itself can also be hydrogenated to a piperidine (B6355638) ring. libretexts.org

Catalytic Dehydrogenation:

The reverse reaction, catalytic dehydrogenation, can be used to introduce unsaturation. For instance, a saturated alkylpyridine can be dehydrogenated to form an alkenylpyridine. Recent studies have shown that palladium-catalyzed methods can achieve the dehydrogenation of 4-alkylpyridines under mild conditions. bohrium.comresearchgate.net This process often involves the in-situ formation of an alkylidene dihydropyridine (B1217469) intermediate. bohrium.com

Stereoselective Functionalization of the Alkenyl Group

The double bond of the (1E)-1-penten-1-yl side chain is a key site for stereoselective functionalization.

Hydroboration-Oxidation:

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. nih.govyoutube.com In the first step, a borane (B79455) reagent (e.g., BH₃·THF) adds across the double bond in a syn-selective manner, with the boron atom adding to the less substituted carbon. In the second step, oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, with retention of stereochemistry. This reaction would convert this compound to 1-(pyridin-4-yl)pentan-2-ol.

Epoxidation:

Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide. youtube.comyoutube.comlibretexts.orglibretexts.orgyoutube.com This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For (1E)-1-penten-1-yl]pyridine, epoxidation would yield trans-2-propyl-3-(pyridin-4-yl)oxirane.

Halogenation:

The addition of halogens (e.g., Br₂, Cl₂) across the double bond is a common transformation. uobabylon.edu.iqlibretexts.orgyoutube.com The reaction typically proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion. This results in the formation of a vicinal dihalide. For example, the bromination of this compound would yield 4-(1,2-dibromopentyl)pyridine with anti-stereochemistry. Halogenation can also be achieved using reagents like N-bromosuccinimide (NBS), which can provide a source of electrophilic bromine. nih.gov

Rearrangement Pathways and Stereochemical Interconversions

Rearrangement reactions can alter the carbon skeleton or the position of functional groups within a molecule. While specific rearrangement pathways for this compound are not extensively documented, general principles of organic chemistry suggest potential transformations. For instance, under certain acidic conditions, carbocation intermediates could be formed at the side chain, which might then undergo hydride or alkyl shifts to form more stable carbocations, leading to rearranged products. However, such reactions would likely compete with polymerization or other side reactions.

Stereochemical interconversions could potentially occur at the double bond. The (1E) configuration is generally more stable than the (1Z) isomer. Interconversion could be induced photochemically or through radical-mediated pathways, though these are not typically synthetically useful transformations for simple alkenes.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4-[(1E)-1-Penten-1-yl]pyridine. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HETCOR, NOESY) experiments, the connectivity and spatial relationships of all atoms can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the pyridine (B92270) ring and the pentenyl side chain. The aromatic region would feature two sets of doublets, characteristic of a 4-substituted pyridine ring. The protons on the pentenyl chain would appear in the aliphatic and vinylic regions. A key diagnostic feature for confirming the (E)-stereochemistry is the coupling constant (J-value) between the two vinylic protons, which is typically large (around 15-18 Hz) for a trans configuration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing the expected number of signals for the ten unique carbon atoms in the molecule. The chemical shifts would differentiate the sp² hybridized carbons of the pyridine ring and the double bond from the sp³ hybridized carbons of the alkyl portion of the chain.

Two-Dimensional NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings, for instance, between adjacent protons on the pentenyl chain. nih.gov HETCOR (Heteronuclear Correlation) experiments would establish the direct connectivity between protons and the carbons they are attached to. nih.gov For conformational analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space interactions, for example, between the vinylic proton closer to the ring and the ortho-protons of the pyridine moiety, helping to define the preferred rotational conformation of the molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)
Pyridine C2, C6~8.5 (d)~150.0
Pyridine C3, C5~7.2 (d)~121.0
Pyridine C4-~148.0
Pentenyl C1~6.4 (d, J ≈ 15 Hz)~132.0
Pentenyl C2~6.2 (dt)~129.0
Pentenyl C3~2.2 (q)~35.0
Pentenyl C4~1.5 (sextet)~22.0
Pentenyl C5~0.9 (t)~13.5

Mass Spectrometry for Fragmentation Pathways and Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

Under electron ionization (EI), this compound is expected to show a clear molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation of the molecule is governed by the formation of the most stable carbocations. chemguide.co.uk A primary and highly characteristic fragmentation pathway would involve cleavage of the C-C bond beta to the pyridine ring (the C3-C4 bond of the pentenyl chain), a process analogous to benzylic cleavage. This would result in a resonance-stabilized cation. Other significant fragments would likely arise from the loss of smaller alkyl radicals from the side chain. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. rsc.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted)Fragment IdentityPathway
147[C₁₀H₁₃N]⁺ (Molecular Ion)Ionization of the parent molecule
118[M - C₂H₅]⁺Cleavage of the C3-C4 bond (β-cleavage) to lose an ethyl radical
92[C₅H₄N-CH]⁺Fragmentation of the side chain closer to the ring
78[C₅H₄N]⁺Cleavage of the entire pentenyl side chain

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

The FT-IR and Raman spectra of this compound would display characteristic bands for both the aromatic pyridine ring and the alkene side chain. The pyridine ring would exhibit several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, and C=C and C=N ring stretching modes in the 1400-1600 cm⁻¹ region. researchgate.net The pentenyl chain would be identified by aliphatic C-H stretching bands just below 3000 cm⁻¹. Crucially, the (E)-configuration of the double bond would be confirmed by a strong out-of-plane C-H bending vibration typically found around 960-980 cm⁻¹. nih.gov The C=C stretching vibration of the double bond would appear around 1650 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Assignment
3100-3000Aromatic and Vinylic C-H Stretching
3000-2850Aliphatic C-H Stretching
~1650C=C Alkene Stretching
1600-1400Pyridine Ring C=C and C=N Stretching
~970Trans (E) C-H Out-of-Plane Bending

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the pyridine ring and the pentenyl double bond. researchgate.net Compared to unsubstituted pyridine, which has a primary absorption band around 257 nm, the extended conjugation in this molecule is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. researchgate.netelsevierpure.com The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) provide insight into the efficiency of light absorption by the chromophore. Emission spectroscopy (fluorescence) could also be investigated to understand the behavior of the molecule in its excited state, although this is highly dependent on experimental conditions.

Table 4: Predicted Electronic Absorption Data for this compound

Transition TypePredicted λ_max (nm)Chromophore
π → π260 - 280Pyridine ring conjugated with C=C double bond
n → π>300 (weak)Nitrogen lone pair on pyridine

X-ray Crystallography for Solid-State Structural Determination

Should this compound form a suitable single crystal, X-ray crystallography would provide the definitive, unambiguous solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the (E)-stereochemistry of the double bond and the planarity of the pyridine ring. soton.ac.uk Furthermore, it would reveal the molecule's conformation in the crystal lattice and provide detailed information on intermolecular interactions, such as π-π stacking between pyridine rings or C-H···N hydrogen bonds, which govern the crystal packing. nih.govresearchgate.net While no structure has been published for this specific compound, analysis of related structures provides a basis for what to expect. redalyc.orgresearchgate.net

Table 5: Crystallographic Data Parameters to be Determined for this compound

ParameterInformation Provided
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic)
Space GroupThe full symmetry of the crystal structure
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
ZNumber of molecules per unit cell
Bond Lengths & AnglesPrecise geometric details of the molecule
Torsion AnglesConformation of the pentenyl chain and its orientation
Intermolecular ContactsDetails of crystal packing forces (e.g., π-stacking)

Computational and Theoretical Investigations

Quantum Mechanical Studies (Density Functional Theory, ab initio) on Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and reactivity of 4-[(1E)-1-Penten-1-yl]pyridine. These studies typically focus on the distribution of electrons within the molecule, which governs its chemical behavior.

DFT calculations, using functionals like B3LYP with basis sets such as 6-311G+(d,p), are commonly employed to analyze the electronic properties of pyridine (B92270) derivatives. ias.ac.inresearcher.life For this compound, such studies would elucidate the influence of the (1E)-1-penten-1-yl substituent on the electron density of the pyridine ring. The alkene group is expected to affect the aromatic system's nucleophilicity and electrophilicity. ias.ac.in

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, in many pyridine derivatives, the nitrogen atom's lone pair contributes significantly to the HOMO, making it a primary site for protonation and electrophilic attack. ias.ac.in

The following table illustrates the type of data that would be generated from DFT calculations on this compound.

Calculated PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DMeasures the molecule's overall polarity

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the 1-penten-1-yl side chain in this compound means that the molecule can adopt various conformations. Conformational analysis is employed to identify the most stable three-dimensional structures (i.e., those with the lowest energy). This is often achieved by systematically rotating the single bonds in the side chain and calculating the potential energy at each step using quantum mechanical or molecular mechanics methods.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. rsc.orgrsc.orgmdpi.com By simulating the motion of atoms and molecules, MD can provide insights into how the compound behaves in different environments, such as in a solvent or interacting with a biological target. rsc.orgmdpi.com These simulations can reveal the preferred conformations in solution and the dynamics of the interaction between the molecule and its surroundings. rsc.orgrsc.org For example, MD simulations have been used to investigate the adsorption of pyridine derivatives on surfaces and their behavior in aqueous solutions. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. tandfonline.com

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of organic molecules with a high degree of accuracy. nih.govacs.orgacs.org For this compound, these calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. nih.gov The predicted shifts can be compared with experimental spectra to confirm the structural assignment.

The following table provides an example of how predicted NMR chemical shifts for this compound would be presented.

AtomPredicted 13C Chemical Shift (ppm)Predicted 1H Chemical Shift (ppm)
C2/C6 (Pyridine)150.18.50
C3/C5 (Pyridine)120.87.20
C4 (Pyridine)142.5-
C1' (Alkenyl)132.36.35
C2' (Alkenyl)128.96.10

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. nih.govmdpi.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. Comparing the predicted vibrational spectrum with the experimental one can help in assigning the observed spectral bands to specific molecular motions. nih.gov

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states, which are the energy maxima along the reaction coordinate. oberlin.eduresearchgate.net

For instance, if this compound were to undergo an electrophilic addition reaction at the double bond of the side chain, computational modeling could be used to determine the structure of the carbocation intermediate and the transition state leading to its formation. These calculations would provide insights into the reaction's feasibility, kinetics, and stereoselectivity. acs.orgnih.gov Such studies have been applied to understand the reaction mechanisms of various pyridine derivatives in processes like catalysis and combustion. acs.orgucl.ac.uk

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. chemrevlett.comwjpsonline.comnih.govresearchgate.net

In a hypothetical QSAR study involving this compound and related compounds, a range of molecular descriptors would first be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model would then be developed to relate these descriptors to the observed biological activity (e.g., enzyme inhibition, receptor binding). chemrevlett.comnih.gov

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or selective compounds. QSAR/QSPR models are widely used in drug discovery and materials science to streamline the development process. chemrevlett.comnih.gov

Coordination Chemistry and Organometallic Applications

Ligand Design Principles for 4-[(1E)-1-Penten-1-yl]pyridine

The design of ligands is a cornerstone of modern coordination chemistry, enabling the fine-tuning of a metal center's electronic and steric properties to control reactivity and catalytic performance. This compound is a unique ligand that combines the classic coordination motif of a pyridine (B92270) ring with a pendant olefinic group, offering several design advantages.

The pyridine nitrogen atom acts as a strong σ-donor and a weak π-acceptor, a characteristic feature of pyridine-based ligands. wikipedia.org The electronic nature of the pyridine ring can be modulated by substituents. In this case, the 1-pentenyl group at the 4-position is an alkyl-type substituent, which acts as an electron-donating group through an inductive effect. This increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity and its ability to coordinate to metal centers compared to unsubstituted pyridine. rsc.org

The key design feature is the presence of the pentenyl side chain, which introduces a second potential binding site—the carbon-carbon double bond. This creates a potentially hemilabile, bidentate ligand. Hemilability refers to a ligand that can coordinate to a metal center through two or more donor atoms, but one of the donor-metal bonds is weaker and can reversibly dissociate. This dissociation can open up a coordination site on the metal, which is a crucial step in many catalytic cycles. The interplay between the strong pyridine-metal bond and the weaker olefin-metal interaction is a central principle in the design of catalysts based on this ligand.

Sterically, the pentenyl chain adds moderate bulk, which can influence the coordination number and geometry of the resulting metal complex. This steric hindrance can be exploited to create specific coordination environments that may favor certain catalytic pathways or enhance the stability of the complex. wikipedia.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically follows standard procedures for the coordination of pyridine-type ligands. jscimedcentral.com These methods generally involve the reaction of the ligand with a suitable metal precursor, such as a metal halide, acetate, or perchlorate, in an appropriate solvent.

A general synthetic route can be represented as: n L + MXy → [MLn]Xy (where L = this compound, M = metal ion, X = anion)

The resulting complexes are then isolated and purified, often through recrystallization. jscimedcentral.com Characterization of these new compounds is essential to confirm their structure and properties. A suite of analytical techniques is employed for this purpose. nih.govresearchgate.net

Common Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand's structure within the complex. Coordination to a metal center typically causes a downfield shift in the signals of the pyridine ring protons, particularly those ortho to the nitrogen atom, due to the deshielding effect of the metal.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to observe changes in vibrational frequencies upon complexation. The C=N stretching vibration of the pyridine ring often shifts to a higher frequency upon coordination. If the olefin is also coordinated, a shift in the C=C stretching frequency would be observed. researchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, such as d-d transitions or metal-to-ligand charge transfer (MLCT) bands. ekb.eg

Elemental Analysis: Provides the percentage composition of C, H, and N, which helps in confirming the empirical formula of the synthesized complex. jscimedcentral.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center.

Below is an interactive table summarizing the expected spectroscopic changes upon coordination.

TechniqueObservable Change upon CoordinationReason for Change
¹H NMR Downfield shift of pyridine protons (especially α-protons)Deshielding effect from the coordinated metal ion.
¹³C NMR Downfield shift of pyridine carbons (especially α and γ carbons)Alteration of electron density in the pyridine ring.
FTIR Shift in C=N and C=C stretching frequenciesCoordination alters the bond strength of the pyridine ring and the olefin.
UV-Vis Appearance of new absorption bandsd-d electronic transitions or charge-transfer bands between the metal and ligand. nih.gov

Coordination Modes of the Pyridine Nitrogen and Pentenyl Olefin

This compound possesses two distinct potential coordination sites: the sp²-hybridized nitrogen atom of the pyridine ring and the π-system of the C=C double bond in the pentenyl chain. This duality allows for multiple coordination modes.

Monodentate N-Coordination: The most common coordination mode involves the ligand binding to the metal center solely through the pyridine nitrogen atom. jscimedcentral.com This is a strong, dative covalent bond, typical for pyridine and its derivatives, forming stable complexes with a wide range of transition metals. wikipedia.org In this mode, the pentenyl chain remains unbound and extends away from the metal center.

Bidentate (N, η²-olefin) Chelating Coordination: The ligand can act as a bidentate chelate, coordinating through both the pyridine nitrogen and the olefinic double bond. This forms a stable six-membered chelate ring. This mode is particularly favored by soft, electron-rich, late transition metals (e.g., Pd(II), Pt(II), Rh(I), Ni(0)) that have a high affinity for olefins. The olefin coordinates in a side-on fashion, denoted as η²-coordination.

Bridging Coordination: In polynuclear complexes, the ligand could potentially bridge two metal centers. One metal could be bound to the pyridine nitrogen, while the second metal center interacts with the olefin of the same ligand. This mode is less common but can lead to the formation of coordination polymers or multimetallic clusters.

The preferred coordination mode depends on several factors, including the nature of the metal ion (its hardness/softness, oxidation state, and electronic configuration), the other ligands present in the coordination sphere, and the reaction conditions.

Stereochemical Aspects in Metal Coordination

The coordination of this compound to a metal center introduces several interesting stereochemical considerations, primarily arising from the prochiral nature of the pentenyl double bond. A prochiral molecule is one that can be converted from achiral to chiral in a single step.

When the planar C=C double bond coordinates to a metal, it can bind to one of two enantiotopic faces. If the rest of the complex is achiral, this coordination creates a pair of enantiomers. However, if the metal complex already contains chiral elements (e.g., other chiral ligands), the coordination of the olefin will occur diastereoselectively, leading to an unequal formation of two diastereomers. This selectivity is governed by steric and electronic interactions between the incoming olefin and the existing chiral environment around the metal.

Catalytic Activity of this compound-Metal Complexes

Pyridine-containing ligands are widely used in catalysis because they can stabilize various oxidation states of transition metals and their steric and electronic properties can be readily tuned. acs.orgnih.gov Complexes of this compound are expected to be active in several catalytic transformations, particularly those involving olefins.

Olefin Polymerization and Oligomerization Catalysis

Late transition metal complexes (e.g., Fe, Co, Ni, Pd) featuring nitrogen-based ligands are well-known catalysts for olefin polymerization and oligomerization. d-nb.infomdpi.com The performance of these catalysts is highly dependent on the ligand structure.

Complexes of this compound with metals like nickel or palladium, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), are potential catalysts for the polymerization of ethylene (B1197577) and α-olefins. nih.gov The electron-donating nature of the 4-pentenyl substituent would increase the electron density at the metal center. This can affect the rates of olefin insertion and chain transfer, which in turn control the molecular weight and branching of the resulting polymer.

A key feature of this ligand is the pendant olefin. This opens up the possibility of the ligand itself acting as a monomer or a chain transfer agent. In a polymerization reaction, the coordinated pentenyl group could potentially be inserted into a growing polymer chain, leading to the incorporation of the ligand into the polymer backbone. This could be a route to creating functionalized polyolefins. Alternatively, β-hydride elimination from the pentenyl chain could act as a chain termination pathway.

The table below shows hypothetical data for ethylene polymerization, illustrating how catalyst activity and polymer properties can be influenced by the metal center, based on general trends observed for similar pyridine-ligated systems. mdpi.comnih.gov

Metal Center (M)Co-catalystActivity (g Polymer / mol M · h)Polymer Molecular Weight (Mw)Branching (branches / 1000 C)
Ni(II)MAO5.0 x 10⁵150,00025
Pd(II)MAO1.2 x 10⁵45,00095
Fe(II)MAO8.0 x 10⁶400,000< 1 (Linear)
Co(II)MAO2.5 x 10⁶250,000< 1 (Linear)

Other Catalytic Transformations (e.g., Cross-Coupling, Asymmetric Catalysis)

Beyond polymerization, metal complexes of this compound have potential applications in a range of other catalytic reactions.

Cross-Coupling Reactions: Palladium complexes are workhorses in C-C and C-heteroatom bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings. Pyridine-based ligands can stabilize the active Pd(0) and Pd(II) species in the catalytic cycle. The hemilabile nature of the pentenyl olefin could be advantageous, as its dissociation could open a coordination site for substrate binding, potentially accelerating the catalytic rate. ucl.ac.uk

Asymmetric Catalysis: If the ligand is modified to be chiral, or if it is used in conjunction with a chiral co-ligand, the resulting metal complexes could be applied in asymmetric catalysis. The coordination of the prochiral pentenyl olefin to a chiral metal center would create a diastereomeric relationship, which is the basis for enantioselective transformations such as asymmetric hydrogenation or hydrosilylation.

Hydrofunctionalization Reactions: The ability of the ligand to coordinate both a nitrogen donor and an olefin makes its metal complexes interesting candidates for hydrofunctionalization reactions, such as hydroformylation, hydroamination, or hydroboration. The ligand framework can help to bring both the olefin substrate and the E-H reagent (e.g., H₂, H-NR₂, H-BR₂) into proximity at the metal center for the reaction to occur. nih.gov

Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies Incorporating Pyridine Ligands

The versatility of the pyridine moiety as a coordinating ligand has led to its extensive use in the construction of Metal-Organic Frameworks (MOFs) and other supramolecular assemblies. The nitrogen atom of the pyridine ring provides a strong coordination site for a wide variety of metal ions, enabling the formation of predictable and highly ordered structures. The functionalization of the pyridine ligand, for instance with a pentenyl group as in this compound, offers a powerful strategy to impart specific properties and functionalities to the resulting materials. While direct incorporation of this compound into MOFs is not yet widely documented in existing literature, its potential can be inferred from studies on similarly functionalized pyridine ligands.

The primary role of a substituted pyridine like this compound in the formation of MOFs and supramolecular structures would be as a monodentate or, if incorporated into a larger molecule, a polytopic linker. The pyridine nitrogen would coordinate to metal centers, forming the nodes of the framework, while the organic backbone, including the pentenyl chain, would constitute the struts. The geometry of the coordination around the metal ion and the directionality of the pyridine ligand are critical factors in determining the final topology of the assembly.

The presence of the (1E)-1-penten-1-yl group introduces several intriguing possibilities for the resulting MOFs. The alkenyl functional group can serve as a reactive handle for post-synthetic modification (PSM). nih.govrsc.orgescholarship.orgsemanticscholar.orgrsc.org This powerful technique allows for the chemical alteration of a pre-formed MOF, enabling the introduction of new functional groups that would not be stable under the initial synthesis conditions. For example, the double bond of the pentenyl group could potentially undergo a variety of organic reactions, such as hydrogenation, halogenation, or epoxidation, thereby tuning the chemical environment within the pores of the MOF. Furthermore, reactions like thiol-ene "click" chemistry could be employed to graft new molecules onto the framework, offering a pathway to materials with tailored properties for applications in catalysis, gas separation, or sensing.

The electronic properties of the pyridine ring can be subtly influenced by the pentenyl substituent, which in turn can modulate the strength of the metal-ligand bond. This can have implications for the stability and reactivity of the resulting MOF. For instance, electron-donating groups can increase the nucleophilicity of the pyridine nitrogen, leading to stronger coordination to the metal center. nih.gov

The table below provides a hypothetical overview of the potential impact of incorporating a ligand such as this compound into a zinc-based MOF, drawing parallels from existing research on functionalized pyridine linkers.

PropertyHypothetical MOF with this compound LigandRationale Based on Analogous Systems
Framework Topologypcu (primitive cubic) or other common topologiesThe overall topology is primarily dictated by the coordination geometry of the metal node and the connectivity of the linkers. Pyridine-based linkers are known to form a variety of network structures. researchgate.net
Pore SizeTunable, potentially mesoporous depending on linker length and arrangementThe length of the pentenyl chain could act as a strut, influencing the dimensions of the pores. alfa-chemistry.com
Surface Area (BET)Moderately high, but potentially lower than with rigid linkersThe flexibility of the pentenyl chain might lead to pore filling or interpenetration, which can reduce the accessible surface area.
Post-Synthetic Modification PotentialHighThe terminal double bond of the pentenyl group is an excellent site for a variety of covalent modification reactions. nih.govrsc.orgsemanticscholar.org
Potential ApplicationsCatalysis, gas separation, chemical sensingFunctionalization of the pores via PSM could introduce catalytic sites or specific binding sites for target molecules. alfa-chemistry.comrsc.org

Polymer Science and Advanced Material Applications

Incorporation of 4-[(1E)-1-Penten-1-yl]pyridine into Polymeric Architectures

The dual functionality of this compound allows for its participation in various polymerization reactions, leading to the synthesis of a diverse range of functional polymers and copolymers.

Radical Polymerization of the Alkenyl Moiety

The terminal double bond of the 1-pentenyl group in this compound is susceptible to radical polymerization. This process can be initiated by common radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to produce homopolymers or copolymers. The resulting polymer chains would feature pyridine (B92270) units as pendant groups, which can introduce a range of functionalities to the final material. For instance, the basicity of the pyridine nitrogen allows for pH-responsive behavior, where the polymer's solubility and conformation can be altered by changing the pH of the surrounding medium.

Copolymerization of this compound with other vinyl monomers, such as styrene or methyl methacrylate, would allow for the fine-tuning of the polymer's properties. The incorporation of varying amounts of the pyridine-containing monomer can be used to control the hydrophilicity, glass transition temperature, and metal-binding capacity of the resulting copolymer.

MonomerPolymerization MethodResulting PolymerPotential Properties
This compoundRadical PolymerizationPoly(this compound)pH-responsive, metal-chelating
This compound, StyreneRadical CopolymerizationPoly(this compound-co-styrene)Tunable hydrophobicity, film-forming
This compound, Methyl MethacrylateRadical CopolymerizationPoly(this compound-co-methyl methacrylate)Enhanced mechanical strength, optical clarity

Condensation Polymerization via Functionalization of the Pyridine or Pentenyl Group

While the primary route for polymerization involves the alkenyl group, the pyridine ring and the pentenyl group can be chemically modified to participate in condensation polymerization reactions. For example, the pyridine ring can be functionalized with hydroxyl or amino groups, which can then react with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively.

Alternatively, the double bond of the pentenyl group can be subjected to reactions such as hydroformylation to introduce aldehyde or alcohol functionalities, which can then be used in condensation polymerizations. This approach allows for the creation of polymers where the pyridine moiety is incorporated into the polymer backbone, potentially leading to materials with unique thermal and electronic properties.

Synthesis of Functional Polymers and Copolymers

The synthesis of functional polymers and copolymers incorporating this compound opens up a wide array of potential applications. The pyridine units can act as ligands for metal ions, leading to the formation of polymer-metal complexes. These materials can have applications in catalysis, sensing, and as antimicrobial agents.

Furthermore, the quaternization of the pyridine nitrogen with alkyl halides can introduce positive charges along the polymer chain, resulting in the formation of polyelectrolytes. These charged polymers can be used in applications such as water treatment, drug delivery, and as components in ion-exchange membranes. The ability to copolymerize this compound with a variety of other monomers provides a high degree of control over the final properties of the material, making it a versatile building block for functional polymer synthesis.

Advanced Material Systems Featuring Pyridine-Pentenyl Units

The unique properties of polymers derived from this compound make them suitable for use in a range of advanced material systems, including self-assembled structures and hybrid organic-inorganic materials.

Self-Assembly and Supramolecular Materials

Block copolymers containing segments of poly(this compound) can undergo self-assembly in solution to form various nanostructures, such as micelles, vesicles, and nanofibers. The driving force for this self-assembly is the amphiphilic nature of the block copolymers, where the pyridine-containing block can exhibit different solubility behavior compared to the other block, depending on the pH. These self-assembled structures have potential applications in drug delivery, where the hydrophobic core of the micelles can encapsulate therapeutic agents, and the hydrophilic corona can provide stability in aqueous environments.

The pyridine units can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be exploited to create supramolecular materials. For example, the blending of polymers containing this compound with polymers containing complementary functional groups, such as carboxylic acids, can lead to the formation of physically cross-linked networks with tunable mechanical properties.

Hybrid Organic-Inorganic Materials

The ability of the pyridine group to coordinate with metal ions makes polymers derived from this compound excellent candidates for the preparation of hybrid organic-inorganic materials. These materials can be formed by mixing the polymer with metal precursors, such as metal salts or metal alkoxides, followed by a sol-gel process or other synthetic methods.

The resulting hybrid materials can combine the processability and flexibility of the polymer with the thermal stability, mechanical strength, and catalytic activity of the inorganic component. For example, the incorporation of silica or titania nanoparticles into a polymer matrix containing this compound can lead to materials with enhanced mechanical properties and refractive indices. Furthermore, the coordination of catalytically active metal centers to the pyridine units can result in hybrid catalysts that are easily recoverable and reusable.

Material SystemKey FeaturePotential Application
Block Copolymer MicellespH-responsive self-assemblyControlled drug release
Supramolecular Polymer BlendsHydrogen bonding interactionsSelf-healing materials
Polymer-Silica NanocompositesCovalent and non-covalent linkagesHigh-performance coatings
Metal-Organic Framework HybridsCoordination to metal centersGas storage and separation

Functional Coatings and Films

The incorporation of pyridine-containing monomers, such as this compound, into polymer structures offers a versatile platform for the development of functional coatings and films with a wide array of advanced properties. The nitrogen atom in the pyridine ring provides a site for various chemical interactions, including protonation, quaternization, and coordination with metal ions, which can be leveraged to create materials that respond to external stimuli or exhibit specific chemical affinities. polysciences.com While direct research on polymers derived specifically from this compound is emerging, the extensive studies on analogous vinylpyridine polymers, particularly poly(4-vinylpyridine) (P4VP), provide a strong basis for understanding their potential in functional coatings and films. acs.orgacs.org

The pentenyl group in this compound introduces a reactive double bond, making it a suitable monomer for addition polymerization or for grafting onto other polymer backbones. This allows for the synthesis of homopolymers or copolymers where the functional pyridine moiety is consistently present along the polymer chain.

Stimuli-Responsive Coatings:

Polymers containing pyridine units are well-known for their responsiveness to pH and solvents. acs.org Coatings and films fabricated from polymers of this compound are expected to exhibit similar "smart" behavior. For instance, in acidic environments, the pyridine nitrogen can become protonated, leading to significant changes in the polymer's conformation and properties. This can manifest as swelling or a change in surface wettability. acs.orgrsc.org

UV-cross-linked poly(4-vinylpyridine) films, for example, have demonstrated reversible swelling and changes in wettability in response to pH and certain solvents. acs.org When exposed to an acidic buffer solution or vapors from acidic compounds, these films can experience a substantial increase in thickness due to the protonation of the pyridyl groups. acs.org This property is valuable for creating sensors, microfluidic devices, and materials for controlled drug release.

Below is a table illustrating the potential pH-responsive swelling behavior of a hypothetical cross-linked polymer film derived from this compound, based on data for similar P4VP films.

Stimulus Film Thickness Change (%) Response Time Reversibility
Acidic Vapor (HCl)~35% increaseRapidYes
Basic Vapor (NH3)No significant changeN/AN/A
pH 3 Buffer~30% increaseMinutesYes
pH 7 BufferReverts to original thicknessMinutesYes

Surface Modification and Functionalization:

The pyridine groups in coatings derived from this compound can serve as anchor points for further chemical modification, allowing for the tailoring of surface properties. These coatings can be used to enhance adhesion, improve chemical resistance, and introduce new functionalities to a substrate. polysciences.com

One significant application is in the creation of antimicrobial surfaces. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which are known to possess antimicrobial properties. wikipedia.org This can be achieved by treating the polymer coating with alkyl halides. Such coatings can be effective in inhibiting the growth of a broad spectrum of bacteria. wikipedia.org

The table below shows representative data on the antimicrobial efficacy of a quaternized pyridine-containing polymer coating.

Bacterial Strain Reduction in Viable Cells (%) Contact Time (hours)
Escherichia coli>99.924
Staphylococcus aureus>99.924

Advanced Optical and Electronic Films:

Pyridine-containing polymers have also been explored for applications in optical and electronic films. Quaternization of P4VP thin films with dihalomethanes has been shown to produce high refractive index polymers. researchgate.net This approach could potentially be applied to polymers of this compound to create coatings for optical devices.

Furthermore, the ability of the pyridine group to coordinate with metal ions makes these polymers suitable for creating composite films with metal oxides. For instance, composite films of poly(vinylpyridine) and metal oxides like TiO2 and ZnO have been developed for the photocatalytic degradation of organic pollutants. nih.gov This suggests that films containing polymers of this compound could be used in environmental remediation applications.

The following table summarizes potential properties of a composite film based on a polymer of this compound and a metal oxide.

Property Value Potential Application
Refractive Index (after quaternization)>1.7Anti-reflective coatings, optical waveguides
Photocatalytic Efficiency (with TiO2)HighSelf-cleaning surfaces, water purification

Role in Organocatalysis and Other Catalytic Systems

Organocatalysis Mediated by the Pyridine (B92270) Moiety (e.g., Lewis Basic Catalysis)

The catalytic activity of 4-[(1E)-1-Penten-1-yl]pyridine in organocatalysis is fundamentally derived from the lone pair of electrons on its nitrogen atom, which allows it to function as a Lewis base. In Lewis basic catalysis, the pyridine moiety can activate substrates by forming a more reactive intermediate. The electron-donating nature of the alkyl group at the 4-position increases the electron density on the nitrogen atom, thereby enhancing its Lewis basicity and, consequently, its catalytic efficacy.

Pyridine and its derivatives are known to catalyze a variety of reactions, including acyl transfer reactions, where they activate acylating agents. The general mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic center of the acylating agent, forming a highly reactive N-acylpyridinium salt. This intermediate is then more susceptible to attack by a nucleophile, regenerating the pyridine catalyst. The rate of this type of reaction is often correlated with the basicity of the pyridine catalyst.

Table 1: Comparison of pKa values for Pyridine and Substituted Pyridines.
CompoundpKa of Conjugate AcidEffect of Substituent
Pyridine5.25Reference
4-Methylpyridine6.02Electron-donating, increases basicity
4-Nitropyridine1.61Electron-withdrawing, decreases basicity

The (1E)-1-penten-1-yl group in this compound is expected to have an electron-donating effect similar to other alkyl groups, which would increase the pKa of its conjugate acid relative to unsubstituted pyridine. This enhanced basicity suggests that it could be a more effective catalyst in reactions where the Lewis basicity of the catalyst is crucial for rate enhancement.

Co-catalyst or Additive in Organic Reactions

Beyond its role as a primary organocatalyst, this compound can also function as a co-catalyst or an additive in a multitude of organic reactions. In this capacity, it can assist the main catalyst, improve reaction rates, enhance selectivity, or stabilize reactive intermediates.

For instance, in transition metal-catalyzed reactions, pyridine derivatives can act as ligands that coordinate to the metal center, thereby modifying its electronic properties and steric environment. This can have a profound impact on the catalyst's activity and selectivity. The use of lutidinium iodide, a derivative of pyridine, as a co-catalyst has been shown to be critical in enabling the use of otherwise unreactive substrates in certain coupling reactions. nih.gov

In other contexts, pyridines can act as proton shuttles or general bases, facilitating steps within a catalytic cycle that involve proton transfer. The appropriate basicity of this compound would allow it to deprotonate substrates or intermediates without being overly reactive.

Table 2: Examples of Reactions Utilizing Pyridine Derivatives as Co-catalysts or Additives.
Reaction TypeRole of Pyridine DerivativeExample of Pyridine Derivative
Palladium-Catalyzed Cross-CouplingLigand for the metal catalystVarious substituted pyridines
Acylation ReactionsNucleophilic catalyst/activator4-Dimethylaminopyridine (DMAP)
Radical C-C Bond FormationPrecatalyst leading to a co-catalystLutidine

Green Chemistry Catalytic Systems Utilizing Pyridine Derivatives

The principles of green chemistry encourage the development of more environmentally benign chemical processes. researchgate.netyoutube.com Pyridine and its derivatives are finding increasing applications within this framework. biosynce.com One key aspect is the use of catalysts to improve reaction efficiency and reduce waste. youtube.com

Pyridine derivatives can be employed in green catalytic systems in several ways:

As recyclable catalysts: By immobilizing pyridine-based catalysts on solid supports, they can be easily separated from the reaction mixture and reused, which is a core principle of green chemistry.

In greener solvent systems: Pyridine derivatives can sometimes be used as solvents themselves or in biphasic systems that allow for easy separation and recycling of the catalyst and solvent. biosynce.com For instance, certain alkyl-substituted pyridines can form immiscible phases with water at different temperatures, facilitating simple phase-separation. biosynce.com

In catalysis for green reactions: Pyridine-based catalysts are used in reactions that are inherently greener, such as those that proceed with high atom economy or utilize renewable feedstocks. patsnap.com

The long alkyl chain of this compound could potentially be exploited to enhance its solubility in less polar, greener solvents or to facilitate its separation in biphasic systems, aligning with the goals of sustainable chemistry.

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Pathways

The synthesis of 4-[(1E)-1-Penten-1-yl]pyridine has not been extensively documented, presenting an opportunity for the development of novel and efficient synthetic routes. Drawing inspiration from the synthesis of analogous vinylpyridines, several modern organic chemistry reactions could be adapted for this purpose.

Future research could focus on optimizing existing methods and developing new ones that offer high stereoselectivity, yield, and atom economy. A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Pathways for this compound

Synthetic Method Precursors Potential Advantages Potential Challenges
Horner-Wadsworth-Emmons Reaction 4-Pyridinecarboxaldehyde, Diethyl (1-butenyl)phosphonate High (E)-isomer selectivity, mild reaction conditions. researchgate.net Synthesis of the required phosphonate (B1237965) reagent.
Suzuki Cross-Coupling 4-Bromopyridine (B75155), (E)-1-Penten-1-ylboronic acid or its ester Broad functional group tolerance, commercially available precursors. nih.gov Potential for side reactions, catalyst cost.
Multi-component Reactions Simpler, readily available starting materials High efficiency and complexity generation in a single step. chim.it Optimization of reaction conditions for specific product formation.

| Wittig Olefination | 4-Pyridinecarboxaldehyde, (1-Butyl)triphenylphosphonium salt | Well-established method. | Often produces a mixture of (E) and (Z) isomers, challenging separation. researchgate.net |

Further exploration into direct C-H activation of 4-picoline followed by olefination could also present a more atom-economical and environmentally benign synthetic route.

Exploration of Undiscovered Reactivity Patterns and Selectivities

The chemical reactivity of this compound is dictated by the interplay of the pyridine (B92270) ring and the pentenyl side chain. The pyridine nitrogen is basic and can be protonated, alkylated, or coordinated to metal centers. The double bond in the pentenyl chain is susceptible to a variety of electrophilic additions and cycloadditions.

Future investigations should aim to uncover novel reactivity patterns. For instance, the potential for photochemical [2+2] cycloaddition, a reaction observed in similar arylvinylpyridines, could be explored for the synthesis of novel cyclobutane-containing structures. researchgate.net The electronic communication between the electron-withdrawing pyridine ring and the double bond may also lead to unique regioselectivity in reactions such as hydroboration-oxidation or epoxidation.

Palladium-catalyzed cross-coupling reactions, which have been successfully employed with other pyridine derivatives, could be investigated to further functionalize the molecule. chim.it The pyridine ring itself can be a substrate for various transformations, and understanding how the pentenyl substituent influences the regioselectivity of these reactions is a key area for future study.

Design and Synthesis of Advanced Materials with Tailored Properties

Pyridine-containing molecules are integral components in the design of advanced materials due to their electronic and coordination properties. This compound could serve as a versatile building block for new materials with tailored optical, electronic, and mechanical properties.

The vinylpyridine moiety is a known component in light-responsive materials. researchgate.net Consequently, polymers and coordination complexes incorporating this compound could exhibit interesting photophysical properties, such as photoisomerization or photoluminescence, making them candidates for applications in optical data storage, sensors, and smart materials.

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The pentenyl chain could be used to tune the porosity and dimensionality of these materials, or it could be post-synthetically modified to introduce additional functionalities.

Table 2: Potential Material Applications of this compound Derivatives

Material Class Potential Properties Potential Applications
Photoresponsive Polymers Photoisomerization, changes in refractive index or solubility upon irradiation. researchgate.net Optical switching, data storage, light-actuated devices.
Coordination Polymers/MOFs Tunable porosity, luminescence, catalytic activity. researchgate.net Gas storage, separation, catalysis, chemical sensing.

| Liquid Crystals | Anisotropic properties, response to electric fields. | Display technologies, optical shutters. |

Integration into Multi-component Systems and Complex Supramolecular Structures

Supramolecular chemistry relies on non-covalent interactions to assemble complex and functional architectures. The structure of this compound, with its aromatic ring and potential for hydrogen bonding and metal coordination, makes it an excellent candidate for use in supramolecular chemistry.

The pyridine ring can participate in π-π stacking and C-H···π interactions, which are crucial for the self-assembly of molecules in the solid state. nih.govmdpi.com The nitrogen atom can act as a hydrogen bond acceptor, directing the formation of specific supramolecular synthons. By co-crystallizing with other molecules, it may be possible to create novel crystalline materials with desired packing arrangements and properties.

Furthermore, the integration of this molecule into larger, multi-component systems like cryptands or macrocycles could lead to the development of new host-guest systems for molecular recognition and sensing applications. mdpi.comrsc.org The pentenyl group could also be used as a reactive handle to covalently link the molecule to other components in a larger assembly.

Theoretical and Computational Advances in Predicting Properties and Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work. Density Functional Theory (DFT) calculations, for example, can be used to investigate the electronic structure, molecular orbitals, and reaction mechanisms of this compound and its derivatives. researchgate.net

Future theoretical studies could focus on:

Predicting Reactivity: Calculating the energies of transition states and intermediates for various reactions to predict the most favorable reaction pathways and selectivities.

Simulating Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds and materials.

Modeling Supramolecular Interactions: Simulating the non-covalent interactions that govern self-assembly to predict and design crystal structures and the stability of supramolecular complexes.

Designing Materials: Computationally screening libraries of related molecules to identify candidates with optimal electronic and photophysical properties for specific material applications.

By combining theoretical predictions with experimental validation, a deeper understanding of the fundamental chemistry of this compound can be achieved, accelerating the discovery of its potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(1E)-1-Penten-1-yl]pyridine, and how can purity be ensured?

  • Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between pyridine boronic acids and halogenated alkenes, as demonstrated for structurally similar pyridine derivatives . Purification typically involves column chromatography on silica gel, followed by recrystallization using solvent evaporation to obtain single crystals for structural validation .
  • Key considerations : Monitor reaction conditions (temperature, catalyst loading) to preserve the E-configuration of the pentenyl group. Confirm stereochemical integrity using NMR (e.g., coupling constants in 1^1H NMR) .

Q. How can the molecular structure and conformation of this compound be characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and non-covalent interactions (e.g., π-π stacking or C–H⋯N hydrogen bonds). For dynamic conformational analysis, use temperature-dependent NMR or DFT calculations .
  • Example : In analogous compounds like 4-(anthracen-9-yl)pyridine, SC-XRD revealed intermolecular interactions stabilizing the crystal lattice, which can guide packing predictions for the target compound .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed reactions?

  • Experimental design : Perform comparative studies using Pd-catalyzed coupling reactions (e.g., Heck, Sonogashira) with substituted alkenes. Assess regioselectivity and yields via LC-MS and 13^{13}C NMR.
  • Data analysis : Correlate electronic parameters (Hammett constants) of substituents with reaction outcomes. Computational studies (DFT) can map frontier molecular orbitals to predict reactive sites .

Q. What strategies resolve crystallographic data discrepancies (e.g., twinning or low resolution) during structural refinement?

  • Methodology : Use SHELXL for refinement, applying TWIN commands for twinned data and restraints for disordered regions. Validate models with R-factor convergence and difference density maps .
  • Case study : For compounds with weak π-π interactions (e.g., 3.6 Å stacking distances), iterative refinement with SHELXL improved accuracy in bond-length precision (±0.004 Å) .

Q. Can this compound act as a ligand for f-element separation, and how does its geometry affect binding efficiency?

  • Approach : Synthesize phosphoryl or sulfonyl derivatives to enhance metal-binding affinity. Test extraction efficiency in biphasic systems (aqueous/organic) using ICP-MS for quantification .
  • Analysis : Compare coordination geometries (e.g., octahedral vs. tetrahedral) via EXAFS or luminescence spectroscopy. Derivatives with bulky substituents may reduce steric hindrance during complexation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.